molecular formula C8H6ClF2NO2 B13898000 Methyl 4-amino-3-chloro-2,5-difluorobenzoate

Methyl 4-amino-3-chloro-2,5-difluorobenzoate

Cat. No.: B13898000
M. Wt: 221.59 g/mol
InChI Key: VHHZZNCQANEYOW-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-chloro-2,5-difluorobenzoate is an organic compound with the molecular formula C8H6ClF2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-chloro-2,5-difluorobenzoate typically involves the esterification of 4-amino-3-chloro-2,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-chloro-2,5-difluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The amino group can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or alcohols, depending on the specific conditions.

Scientific Research Applications

Methyl 4-amino-3-chloro-2,5-difluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-chloro-2,5-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino, chloro, and difluoro groups allows the compound to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-chloro-4,5-difluorobenzoate
  • Methyl 2-amino-4,5-difluorobenzoate
  • Methyl 4-amino-3,5-difluorobenzoate

Uniqueness

Methyl 4-amino-3-chloro-2,5-difluorobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of amino, chloro, and difluoro groups on the benzene ring allows for unique reactivity and interaction profiles compared to other similar compounds.

Properties

Molecular Formula

C8H6ClF2NO2

Molecular Weight

221.59 g/mol

IUPAC Name

methyl 4-amino-3-chloro-2,5-difluorobenzoate

InChI

InChI=1S/C8H6ClF2NO2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,12H2,1H3

InChI Key

VHHZZNCQANEYOW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)Cl)N)F

Origin of Product

United States

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